molecular formula C20H25N3O2 B3830354 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide

Cat. No.: B3830354
M. Wt: 339.4 g/mol
InChI Key: RPHBNDBBGOHEFZ-RCCKNPSSSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-ethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are hydrazines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic electronic materials.

    Analytical Chemistry: It can be used as a reagent in the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide is unique due to its specific structural features, such as the presence of both diethylamino and ethoxy groups.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-23(5-2)18-11-7-16(8-12-18)15-21-22-20(24)17-9-13-19(14-10-17)25-6-3/h7-15H,4-6H2,1-3H3,(H,22,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHBNDBBGOHEFZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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